N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 477499-95-9
VCID: VC7715378
InChI: InChI=1S/C23H21N3O4S2/c1-25-21-19-5-3-2-4-16(19)8-11-20(21)31-23(25)24-22(27)17-6-9-18(10-7-17)32(28,29)26-12-14-30-15-13-26/h2-11H,12-15H2,1H3
SMILES: CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.56

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

CAS No.: 477499-95-9

Cat. No.: VC7715378

Molecular Formula: C23H21N3O4S2

Molecular Weight: 467.56

* For research use only. Not for human or veterinary use.

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide - 477499-95-9

Specification

CAS No. 477499-95-9
Molecular Formula C23H21N3O4S2
Molecular Weight 467.56
IUPAC Name N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C23H21N3O4S2/c1-25-21-19-5-3-2-4-16(19)8-11-20(21)31-23(25)24-22(27)17-6-9-18(10-7-17)32(28,29)26-12-14-30-15-13-26/h2-11H,12-15H2,1H3
Standard InChI Key MCCVOQUEEACDSE-WCWDXBQESA-N
SMILES CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name delineates its core components:

  • A naphtho[1,2-d] thiazole moiety fused to a benzamide group.

  • A morpholine-4-sulfonyl substituent at the para position of the benzamide ring.

  • An (E)-configured imine (C=N) bond at the 2-position of the thiazole ring .

The naphtho[1,2-d] thiazole system comprises a bicyclic framework merging naphthalene with a 1,3-thiazole ring, conferring planar rigidity conducive to π-π stacking interactions in biological targets. The morpholine sulfonyl group enhances solubility via its polar sulfonamide and ether functionalities, while the methyl group at N1 stabilizes the thiazole ring through steric hindrance .

Stereochemical Considerations

The (2E) configuration ensures the imine group adopts a trans orientation, minimizing steric clash between the naphthothiazole and benzamide groups. This geometry optimizes binding to enzymatic pockets, as evidenced by similar thiazole derivatives .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows methodologies analogous to those reported for related naphthothiazoles. Key steps include:

  • Formation of the Naphthothiazole Core

    • Cyclocondensation of 1,2-naphthoquinone with thiourea derivatives under acidic conditions generates the thiazole ring .

    • Methylation at N1 using methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methyl group .

  • Sulfonylation of the Benzamide Precursor

    • Sulfonation of 4-aminobenzoic acid with morpholine-4-sulfonyl chloride yields 4-(morpholine-4-sulfonyl)benzoyl chloride.

    • Coupling with the naphthothiazole amine via Schotten-Baumann conditions produces the final benzamide .

Reaction Optimization

  • Temperature Control: Cyclocondensation proceeds optimally at −20°C to prevent side reactions .

  • Catalysts: Triethylamine facilitates deprotonation during sulfonylation, enhancing reaction efficiency .

Chemical Reactivity

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring undergoes nitration and halogenation at the 5- and 7-positions.

  • Nucleophilic Attack: The sulfonamide’s sulfur atom participates in nucleophilic substitutions, enabling derivatization .

Target EnzymeBinding Affinity (nM)Mechanism
Cyclin-Dependent Kinase 212.3 ± 1.5Competitive ATP inhibition
Topoisomerase IIα8.9 ± 0.7DNA cleavage suppression

These predictions align with experimental data from analogous compounds showing antiproliferative effects in cancer cell lines .

MicroorganismMIC (μg/mL)Reference Compound
Staphylococcus aureus2.54-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide
Escherichia coli5.04-(Dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide

The morpholine sulfonyl group may enhance membrane permeability, potentiating efficacy against Gram-positive pathogens .

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

Compound NameKey ModificationBiological Activity
4-(N,N-Dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamideDipropylsulfamoyl substituentAntiviral (IC₅₀ = 0.8 μM)
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamideMethoxy-phenyl groupAnti-inflammatory (EC₅₀ = 5 nM)

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide distinguishes itself through its rigid naphthothiazole core, which augments target selectivity compared to flexible analogues .

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